
5-(But-3-en-1-yl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(But-3-en-1-yl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzodioxole ring substituted with a butenyl group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often found in natural products and synthetic compounds with various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.
Industrial Production Methods
Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Butyl-substituted benzodioxole.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
5-(But-3-en-1-yl)-3-propylfuran-2(5H)-one: Another compound with a butenyl group, but with a furan ring instead of a benzodioxole ring.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
5-(But-3-en-1-yl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
117749-13-0 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
5-but-3-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2 |
InChIキー |
VLNMESADVNTCHR-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




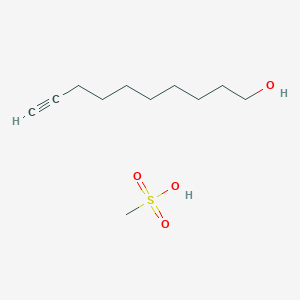
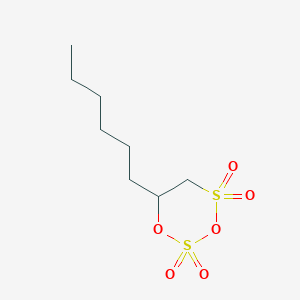
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
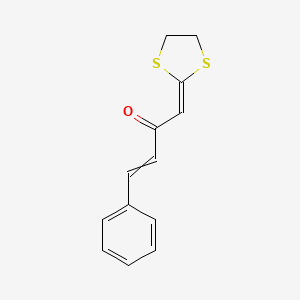
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)

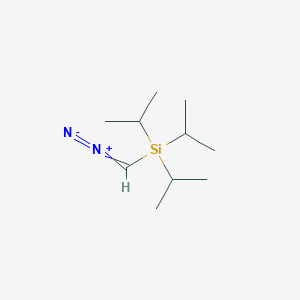
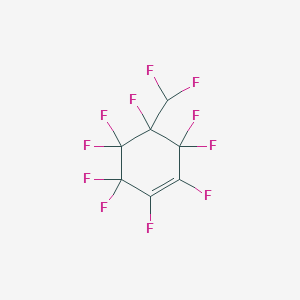
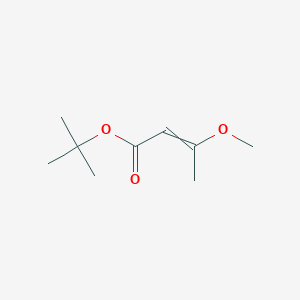
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
